![molecular formula C58H54Cl2P2Ru B589733 [Rucl(P-cymene)((S)-tolbinap)]CL CAS No. 131614-43-2](/img/structure/B589733.png)
[Rucl(P-cymene)((S)-tolbinap)]CL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[Rucl(P-cymene)((S)-tolbinap)]CL” is a chiral precious metal catalyst. It has applications in asymmetric hydrogenation and isomerization reactions .
Chemical Reactions Analysis
“[Rucl(P-cymene)((S)-tolbinap)]CL” is used in asymmetric hydrogenation and isomerization reactions . More specific reaction details are not available in the search results.Physical And Chemical Properties Analysis
“[Rucl(P-cymene)((S)-tolbinap)]CL” is a powder . Its molecular weight is 928.88 and its empirical formula is C58H54Cl2P2Ru .Scientific Research Applications
Asymmetric Hydrogenation of Ketones
[RuCl(p-cymene)((S)-tolbinap)]Cl is recognized for its efficiency in the asymmetric hydrogenation of ketones . This process is crucial for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The high enantioselectivity of this catalyst allows for the production of a preferred enantiomer, minimizing the need for separation of enantiomeric mixtures.
Anticancer Activity
This ruthenium complex has been studied for its anticancer properties . It exhibits high antiproliferative activity against various cancer cell lines, including human glioma and lung carcinoma. Its mode of action is presumed to be different from traditional platinum-based drugs, potentially offering a new pathway for cancer treatment.
Antioxidant Activity
Research indicates that [RuCl(p-cymene)((S)-tolbinap)]Cl can also exhibit antioxidant activity . This property is beneficial in the context of biological systems where oxidative stress can lead to cellular damage. The complex’s ability to neutralize free radicals may contribute to its therapeutic potential.
Asymmetric Reductive Amination
The complex is involved in asymmetric reductive amination reactions . This application is significant in the synthesis of chiral amines, which are important building blocks in the production of various bioactive compounds, including pharmaceuticals and agrochemicals.
Hydroformylation and Hydrogenation of Olefins
[RuCl(p-cymene)((S)-tolbinap)]Cl plays a role in the hydroformylation and hydrogenation of terminal olefins . These reactions are part of a tandem process that converts olefins into aldehydes and alcohols, which are key intermediates in industrial chemistry.
Asymmetric Isomerization Reactions
Lastly, the complex is applicable in asymmetric isomerization reactions . This process is used to rearrange molecules into more useful isomers, particularly in the synthesis of pharmaceuticals where the isomer’s configuration can significantly affect its biological activity.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
[Rucl(P-cymene)((S)-tolbinap)]CL is a ruthenium-based complex that has been shown to have significant anticancer activity . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, leading to cytotoxic effects and apoptosis .
Mode of Action
The compound interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the reduction of the acceptor molecule . In the case of [Rucl(P-cymene)((S)-tolbinap)]CL, the acceptor molecules are likely to be key biomolecules within the cancer cells, leading to their disruption and eventual cell death .
Biochemical Pathways
It is known that the compound induces apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and its induction is a common strategy in cancer therapy. The compound’s ability to induce apoptosis suggests that it may affect pathways related to cell survival and death.
Pharmacokinetics
Studies have shown that the compound is quickly absorbed in serum . There is no significant accumulation in any of the tested organs, suggesting that the compound is likely to be metabolized and excreted efficiently .
Result of Action
The primary result of the action of [Rucl(P-cymene)((S)-tolbinap)]CL is the induction of apoptosis in cancer cells . This leads to the death of these cells, thereby inhibiting the growth and spread of the cancer. Moreover, the compound has been found to exhibit cell-free antioxidant activity , which could potentially contribute to its anticancer effects.
properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Rucl(P-cymene)((S)-tolbinap)]CL | |
CAS RN |
228120-95-4 |
Source
|
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.